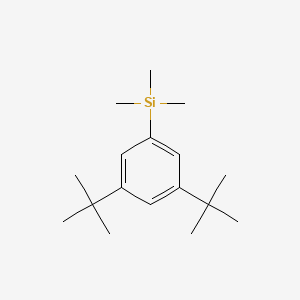

(3,5-Di-tert-butylphenyl)trimethylsilane

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H30Si |

|---|---|

Molecular Weight |

262.5 g/mol |

IUPAC Name |

(3,5-ditert-butylphenyl)-trimethylsilane |

InChI |

InChI=1S/C17H30Si/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3 |

InChI Key |

ZVCPSTJBKOWAOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)[Si](C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Di Tert Butylphenyl Trimethylsilane and Its Analogs

Reductive Lithiation and Subsequent Silylation Pathways

A foundational approach to forming the C-Si bond in aryltrimethylsilanes involves the generation of a potent aryllithium nucleophile followed by its reaction with an electrophilic silicon source. This method hinges on the effective creation of the organolithium reagent from a stable precursor.

Generation of Aryllithium Reagents from N-Arylpyrroles

The generation of aryllithium species can be accomplished through the reductive cleavage of a carbon-heteroatom bond. While various precursors can be used, the cleavage of an N-aryl bond presents a viable, though less common, strategy. A parallel can be drawn from the reductive detritylation of N-tritylamines, where lithium powder in the presence of a catalytic amount of an electron carrier, such as naphthalene (B1677914), effectively cleaves the C-N bond to generate an amine anion and the trityl radical, which is further reduced. organic-chemistry.org

Applying this principle, an N-(3,5-di-tert-butylphenyl)pyrrole could serve as the precursor. The process is initiated by the transfer of an electron from an alkali metal, typically lithium, to an aromatic electron carrier like naphthalene or 4,4’-di-tert-butylbiphenyl (DBB). core.ac.uklookchem.com This creates a highly reactive radical-anion (e.g., lithium naphthalenide) that then transfers its electron to the N-arylpyrrole substrate. This electron transfer induces the cleavage of the C-N bond, ultimately yielding the desired (3,5-di-tert-butylphenyl)lithium reagent and the pyrrolide anion.

Trapping with Chlorotrimethylsilane for C-Si Bond Formation

Once the (3,5-di-tert-butylphenyl)lithium is generated in situ, it serves as a powerful nucleophile. The formation of the target C-Si bond is then achieved by introducing an electrophilic silicon species. Chlorotrimethylsilane ((CH₃)₃SiCl or TMSCl) is a widely used, effective, and commercially available reagent for this purpose. guidechem.comwikipedia.org

The reaction is a straightforward nucleophilic substitution where the carbanionic carbon of the aryllithium attacks the electrophilic silicon atom of TMSCl, displacing the chloride leaving group. wikipedia.org This step is typically fast and highly efficient, resulting in the formation of (3,5-Di-tert-butylphenyl)trimethylsilane.

Role of Alkali Metals (Lithium, Sodium) and Optimized Reaction Conditions

The success of the reductive lithiation is highly dependent on the reaction conditions. Lithium is the most common alkali metal used due to its favorable reduction potential and the stability of the resulting organolithium compounds. core.ac.uk The reaction is typically performed in an aprotic ethereal solvent, such as tetrahydrofuran (B95107) (THF), which is capable of solvating the organometallic intermediates. lookchem.comresearchgate.net

The use of an electron carrier is crucial. Naphthalene and 4,4’-di-tert-butylbiphenyl (DBB) are frequently employed because their radical anions have suitable reduction potentials to react with the substrate without significant side reactions. organic-chemistry.orglookchem.com The reaction temperature is also a critical parameter that must be controlled, often at low temperatures (e.g., -78 °C to 0 °C), to prevent decomposition of the organolithium reagent and minimize side reactions. organic-chemistry.orgresearchgate.net

| Parameter | Typical Condition | Purpose |

| Alkali Metal | Lithium powder or wire | Electron source for the reduction. |

| Electron Carrier | Naphthalene or DBB (catalytic) | Facilitates electron transfer from lithium to the substrate. |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent that stabilizes the radical-anion and organolithium species. |

| Temperature | -78 °C to 0 °C | Minimizes decomposition of the aryllithium intermediate. |

| Silylating Agent | Chlorotrimethylsilane (TMSCl) | Electrophilic silicon source for C-Si bond formation. |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile alternative for constructing C-Si bonds, offering milder conditions and broader functional group tolerance compared to traditional organometallic methods.

Suzuki-Miyaura Coupling Approaches Involving (3,5-Di-tert-butylphenyl)boronic Acid Derivatives

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, typically employed for C-C bond formation between an organoboron compound and an organic halide. tcichemicals.com While less common, this methodology can be adapted for C-Si bond formation.

In a potential approach, (3,5-di-tert-butylphenyl)boronic acid or its pinacol (B44631) ester derivative could be coupled with a suitable trimethylsilyl (B98337) halide under palladium catalysis. The catalytic cycle involves the oxidative addition of the silyl (B83357) halide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the desired arylsilane and regenerate the Pd(0) catalyst. nih.gov The choice of ligand, base, and solvent is critical for an efficient reaction, especially given the steric hindrance of the 3,5-di-tert-butylphenyl group. organic-synthesis.comnih.gov

| Component | Example | Role in Catalytic Cycle |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | Phosphine-based (e.g., PPh₃, SPhos) | Stabilizes the palladium center and modulates its reactivity. |

| Organoboron Reagent | (3,5-Di-tert-butylphenyl)boronic acid | Source of the aryl group. |

| Coupling Partner | Iodotrimethylsilane | Source of the trimethylsilyl group. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and catalyst. |

Silyl-Heck Reactions and Related Strategies for C-Si Bond Formation

The silyl-Heck reaction is an emerging strategy that directly attaches a silyl group to an unsaturated carbon, representing a variation of the well-known Heck reaction. nih.gov The mechanism involves the oxidative addition of a Si-X bond (where X is a halide or pseudohalide) to a low-valent transition metal complex, most commonly palladium. nih.gov This is followed by migratory insertion of an alkene or alkyne into the metal-silicon bond and subsequent β-hydride elimination to furnish the silylated product. nsf.govnih.gov

To synthesize an arylsilane like this compound, this reaction could be adapted to use an aryl halide, such as 1-bromo-3,5-di-tert-butylbenzene, and a silylating agent like hexamethyldisilane (B74624) or a silyl halide. A significant challenge in this approach is the high strength of the Si-Cl bond, which makes oxidative addition difficult. researchgate.netacs.org To overcome this, more reactive silylating agents like silyl iodides can be used, or alternative catalyst systems, such as those based on nickel, can be employed in combination with a Lewis acid. acs.org

The intramolecular version of this reaction has been successfully used to synthesize various silicon-containing heterocycles, demonstrating the viability of forming C-Si bonds through this palladium-catalyzed pathway. nsf.govnih.gov

Remote C(sp³)-H Activation and Functionalization for Arylsilane Synthesis

The functionalization of unactivated C(sp³)–H bonds at positions remote from existing functional groups represents a significant challenge in organic synthesis. Recent advancements have demonstrated that radical-mediated processes can achieve this transformation, providing a powerful tool for arylsilane synthesis.

One such method involves a visible-light-promoted radical-relay sequence for the heteroarylation of aliphatic C(sp³)–H bonds. rsc.org This process can be initiated by the generation of a silicon-centered radical from a silane (B1218182), which then participates in a hydrogen atom transfer (HAT) cascade. This cascade ultimately leads to the formation of a carbon-centered radical at a remote position, which can then be functionalized. rsc.org While not a direct arylation with a silane, this methodology highlights the utility of silanes in initiating radical translocation for remote functionalization.

Palladium-catalyzed reactions have also emerged as a key strategy. rsc.orgnih.gov The concept of a 1,4-palladium shift allows for the activation of C(sp³)–H bonds at positions gamma to an initial coordination site. rsc.org This has been successfully applied to the cross-coupling of C(sp³)–H bonds with arylsilanes, facilitated by specialized ligands. nih.gov The development of quinoline-based ligands has been crucial for enabling the palladium(II)-catalyzed cross-coupling of β-C(sp³)–H bonds in carboxylic acid derivatives with various arylsilanes. nih.gov This approach demonstrates good functional group tolerance and high regioselectivity. rsc.org

Table 1: Examples of Palladium-Catalyzed Remote C(sp³)–H Arylation with Arylsilanes

| Substrate Type | Arylsilane Partner | Catalyst/Ligand System | Outcome | Reference |

|---|---|---|---|---|

| Carboxylic Acid Derivatives | Triethoxyarylsilanes | Pd(II) / Quinoline-based ligand | β-arylation of the alkyl chain | nih.gov |

These strategies, which leverage radical translocation and transition-metal catalysis, are expanding the possibilities for synthesizing complex arylsilanes by enabling the functionalization of previously inaccessible C-H bonds. dntb.gov.uaresearchgate.net

Synthesis of Ethynyl (B1212043) and Related Derivatives as Precursors to the Aryl-Silyl Scaffold

The construction of the aryl-silyl scaffold often relies on the strategic use of precursor molecules that can be readily converted to the target structure. Ethynyl and related unsaturated derivatives are particularly valuable in this context.

The retro-Favorskii reaction is a notable method for preparing terminal alkynes, which serve as versatile building blocks. researchgate.net This reaction involves the base-mediated fragmentation of α-haloketones or propargyl alcohols to generate terminal C≡C bonds. These terminal alkynes can then be subjected to various coupling reactions to build more complex molecular architectures. For instance, they can participate in Sonogashira-type cross-coupling reactions with aryl halides to form aryl-alkyne systems. researchgate.net Subsequent hydrosilylation of the alkyne group provides a direct route to the vinylsilane, which can be further modified, or direct silylation at the terminal alkyne position can be achieved.

Another important strategy involves the Sonogashira coupling of silyl-protected acetylenes with halo-oxazoles or other halogenated aromatic systems. chemrxiv.org This approach allows for the direct installation of a silyl-ethynyl group onto an aromatic ring. The silyl protecting group can then be removed to yield a terminal alkyne, which is a versatile handle for further transformations, or the alkyne can be reduced to form the desired alkyl or vinyl linkage to the silyl group. The synthesis of these ethynyl precursors requires careful control of reaction conditions to manage the stability and reactivity of the oxazole (B20620) ring and the terminal alkyne. chemrxiv.org

Table 2: Key Reactions for Ethynyl Precursor Synthesis

| Reaction Name | Description | Application in Aryl-Silyl Synthesis | Reference |

|---|---|---|---|

| Retro-Favorskii Reaction | Base-mediated synthesis of terminal alkynes from hydroxypropargyl precursors. | Generates terminal alkynes for subsequent coupling and silylation. | researchgate.net |

| Sonogashira Coupling | Palladium-copper catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. | Connects silyl-alkyne fragments to aromatic rings. | chemrxiv.org |

The use of these ethynyl derivatives provides a modular and flexible approach to constructing the aryl-silyl scaffold, allowing for the introduction of diverse functionalities.

Exploration of Novel Synthetic Routes for Sterically Hindered Organosilicon Compounds

The synthesis of sterically hindered organosilicon compounds, such as those containing multiple tert-butyl groups on a phenyl ring attached to silicon, presents unique challenges. rsc.org The bulk of the substituents can impede standard substitution reactions at the silicon center. researchgate.net Consequently, the exploration of novel synthetic routes is essential for accessing these sterically congested molecules.

One area of investigation involves displacement reactions on highly hindered silicon centers. For example, direct displacement of chlorine in TsiSiCl₃ (where Tsi is the very bulky tris(trimethylsilyl)methyl ligand) with nucleophiles like alkoxides is often difficult and can lead to fragmentation. researchgate.net However, successful displacement reactions with alcohols and phenols in the presence of a base have been achieved to produce silyl ethers, demonstrating that with the right conditions, even highly hindered centers can undergo substitution. researchgate.net

Another approach focuses on building the sterically hindered framework through multi-step sequences. This can involve the synthesis of a precursor molecule that already contains the bulky aryl group, which is then silylated. For instance, 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene is synthesized in a two-step process from 2,6-di-tert-butyl phenol, paraformaldehyde, and mesitylene. researchgate.net While this specific example does not result in an arylsilane, the principle of constructing the bulky organic fragment first is applicable. The Grignard reaction, a classic method in organometallic chemistry, can be adapted for this purpose, where a Grignard reagent prepared from a hindered aryl halide is reacted with a suitable chlorosilane. lkouniv.ac.in

The development of novel catalytic methods is also crucial. Transition metal-catalyzed C-H silylation has emerged as a powerful tool for creating C-Si bonds directly, potentially bypassing the need for pre-functionalized aryl rings. researchgate.net While steric hindrance can be a limiting factor, catalyst and ligand design can overcome these barriers.

Table 3: Challenges and Approaches in Synthesizing Sterically Hindered Organosilanes

| Challenge | Potential Synthetic Approach | Example/Concept | Reference |

|---|---|---|---|

| Steric hindrance preventing nucleophilic substitution at silicon. | Use of highly reactive reagents (e.g., organolithiums); specific base/catalyst systems. | Displacement on TsiSiCl₃ with phenols. | researchgate.net |

| Difficulty in forming the aryl-silicon bond. | Grignard or organolithium reaction with chlorosilanes. | Standard method for Si-C bond formation. | lkouniv.ac.in |

| Inaccessibility of starting materials. | Multi-step synthesis of the bulky organic fragment prior to silylation. | Synthesis of complex phenols. | researchgate.net |

Ultimately, a combination of classical organometallic reactions and modern catalytic methods is required to efficiently access the diverse range of sterically hindered organosilicon compounds.

Reactivity and Mechanistic Investigations of 3,5 Di Tert Butylphenyl Trimethylsilane

Bond Cleavage and Functionalization Pathways Involving C-Si Bonds

The carbon-silicon (C-Si) bond in arylsilanes like (3,5-Di-tert-butylphenyl)trimethylsilane is generally stable. However, its cleavage can be induced under specific conditions, providing pathways for the functionalization of the aromatic ring. Silyl (B83357) groups can serve as blocking groups in organic synthesis, and their mild cleavage at a late stage offers novel disconnection strategies. nih.gov

One modern approach for the cleavage of the C(sp²)–Si bond is through visible-light-triggered desilylation mediated by thiyl radicals. nih.gov In this process, commercially available and inexpensive disulfides are homolytically cleaved upon irradiation with visible light to generate thiyl radicals. These radicals then engage in a radical chain mechanism that leads to the cleavage of the C-Si bond in a variety of arylsilanes. nih.gov This method represents a mild, rapid, and straightforward approach to desilylation, applicable even to complex molecules like natural products and therapeutic derivatives. nih.gov

The general mechanism for this transformation can be outlined as follows:

Initiation : Homolytic cleavage of a disulfide (RS-SR) by visible light to generate two thiyl radicals (2 RS•).

Propagation : The thiyl radical adds to the aromatic ring of the arylsilane, followed by the elimination of the silyl group and regeneration of the thiyl radical.

This methodology underscores the potential for C-Si bond cleavage under radical conditions, opening avenues for further functionalization where the silicon moiety is replaced by other groups.

Radical Chemistry and Electron Transfer Processes

Arylsilanes are significant precursors for the generation of silyl radicals, which are short-lived, reactive species utilized in organic and polymer chemistry. researchgate.net The generation of these silicon-centered radicals can be achieved from various sources, including silyl hydrides and through the cleavage of carbon-heteroatom bonds. researchgate.net

Silyl radicals can be generated through processes like visible-light-promoted hydrogen atom transfer (HAT) from hydrosilanes. chinesechemsoc.org While this compound itself does not possess a Si-H bond for direct HAT, related structures are used to generate silyl radicals. The bulky 3,5-di-tert-butylphenyl substituent is particularly effective at stabilizing radical centers. For instance, the tris(3,5-di-tert-butylphenyl)silyl radical would be expected to exhibit significant kinetic stability due to the steric shielding provided by the large substituents. This steric protection hinders dimerization and other bimolecular decay pathways.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful and essential technique for the direct detection and characterization of radical species, including silyl radicals. researchgate.netrsc.org This method provides detailed information about the electronic structure of the radical, the localization of the unpaired electron, and the geometry of the radical center. researchgate.net

For silyl radicals, the key EPR parameters are the g-factor and the hyperfine splitting constants (hfs). The g-factor can indicate the element on which the unpaired electron is primarily located. researchgate.net For organometallic radicals, the g-value can vary significantly, whereas for organic radicals, it is typically close to the free-electron value of 2.0023. u-tokyo.ac.jp The hyperfine splitting arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, such as ¹H, ¹³C, and importantly for silyl radicals, ²⁹Si (which has a nuclear spin I = 1/2).

The magnitude of the ²⁹Si hyperfine coupling constant in a silyl radical provides insight into the geometry of the radical center. A larger coupling constant is associated with a greater degree of s-character in the singly occupied molecular orbital (SOMO), which corresponds to a more pyramidal structure at the silicon atom. technion.ac.il By analyzing the EPR spectra of intermediates formed from compounds like this compound, researchers can confirm the generation of silyl radicals and deduce structural details of these transient species. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the stability and reactivity of radical species that are often difficult to study experimentally. rsc.org For silyl radicals, computational methods can be used to calculate key properties such as radical stabilization energies (RSEs), bond dissociation energies (BDEs), and geometric parameters. researchgate.netnih.gov

RSEs provide a quantitative measure of the thermodynamic stability of a radical. nih.govrsc.org The stability of a radical is influenced by both thermodynamic factors (e.g., spin delocalization) and kinetic factors (e.g., steric hindrance). nih.govnih.gov Computational models can quantify these effects. For example, the bulky 3,5-di-tert-butylphenyl groups are expected to provide significant kinetic stabilization to a corresponding silyl radical by sterically shielding the radical center. nih.gov DFT calculations can predict the structure of such radicals, showing, for instance, the degree of pyramidalization at the silicon center, which is a key feature of silyl radicals. technion.ac.il

Furthermore, computational studies can elucidate reaction mechanisms involving radicals. For example, calculations can determine the activation barriers for processes like homolytic substitution, helping to predict the most likely reaction pathways. researchgate.net

| Computational Parameter | Significance for Radical Chemistry |

| Radical Stabilization Energy (RSE) | Quantifies the thermodynamic stability of the radical species. nih.gov |

| Bond Dissociation Energy (BDE) | Indicates the energy required to homolytically cleave a bond to form the radical. |

| Spin Density Distribution | Shows the localization of the unpaired electron, indicating the most reactive sites. rsc.org |

| Geometric Parameters | Predicts the structure of the radical, such as bond angles and planarity at the radical center. technion.ac.il |

Electrophilic and Nucleophilic Reactivity at the Silyl Moiety

The silicon atom in this compound is a potential site for both electrophilic and nucleophilic attack. The reactivity is governed by the nature of the bonds to silicon and the steric environment.

Electrophilic Substitution : Electrophilic attack at the C-Si bond is a common reaction for arylsilanes, known as protodesilylation, halodesilylation, etc. In these reactions, an electrophile (E⁺) attacks the ipso-carbon atom of the aromatic ring, and the silyl group departs, often facilitated by a nucleophile. The bulky tert-butyl groups on the ring can influence the rate and regioselectivity of this substitution.

Nucleophilic Substitution : The silicon atom itself is electrophilic and can be attacked by nucleophiles. However, direct nucleophilic substitution at the silicon of a tetraorganosilane like this compound is challenging due to the stability of the C-Si bonds and the lack of a good leaving group. Such reactions typically require activation or proceed via different mechanisms. For nucleophilic substitution to occur at an sp²-hybridized carbon center, as in nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups on the aromatic ring is usually necessary. youtube.com

Metal-Mediated Transformations and Catalytic Interplay

Transition metal catalysis provides powerful tools for the functionalization of otherwise inert bonds, including C-H and C-Si bonds. diva-portal.org Metal-mediated transformations involving arylsilanes can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions often proceed through organometallic intermediates where the metal has inserted into a C-Si or C-H bond. escholarship.org

For instance, transition metal complexes can catalyze the cross-coupling of arylsilanes with various partners. The general steps in such a catalytic cycle often involve:

Oxidative Addition : The metal center inserts into the C-Si bond of the arylsilane.

Transmetalation : If a second coupling partner is present.

Reductive Elimination : The metal extrudes, forming the new bond and regenerating the catalyst.

The merger of metal catalysis with strained intermediates or through C-H activation has enabled rapid access to complex polycyclic systems. diva-portal.orgescholarship.org The this compound molecule could potentially undergo directed C-H activation, where the silyl group directs a metal catalyst to a nearby C-H bond, or participate in cross-coupling reactions that cleave the C-Si bond. The bulky nature of the substituents can play a crucial role in the efficiency and selectivity of these catalytic transformations. nih.gov

Role in Transition Metal Catalysis (e.g., as part of phosphine (B1218219) ligands in palladium-catalyzed reactions)

While direct studies detailing the use of this compound as a precursor for phosphine ligands in palladium-catalyzed reactions are not extensively documented, its structural motifs are highly relevant to the design of effective ligands for cross-coupling reactions. Sterically encumbered and electron-rich phosphine ligands are known to enhance the catalytic activity of palladium complexes in various transformations, including Suzuki, Buchwald-Hartwig, and Heck reactions. nih.govtcichemicals.com The 3,5-di-tert-butylphenyl group, in particular, is a common bulky substituent used in the design of such ligands to promote the formation of monoligated, highly active palladium(0) species, which are key intermediates in many catalytic cycles. mit.edu

The synthesis of phosphine ligands bearing the 3,5-di-tert-butylphenyl moiety typically involves the reaction of a dihalophosphine with two equivalents of an organolithium or Grignard reagent derived from 1-bromo-3,5-di-tert-butylbenzene. Similarly, this compound could potentially be converted to the corresponding lithium or Grignard reagent, which can then be used to introduce the bulky aryl group onto a phosphorus center. nih.govrsc.org The resulting phosphine ligand would possess the desirable steric bulk to facilitate challenging cross-coupling reactions. researchgate.net

The general impact of bulky phosphine ligands on palladium-catalyzed cross-coupling reactions is summarized in the table below.

| Ligand Feature | Effect on Catalysis | Relevant Reaction |

| Steric Bulk | Promotes reductive elimination, stabilizes monoligated Pd(0) species, prevents catalyst deactivation | Suzuki, Buchwald-Hartwig, Heck |

| Electron-Donating Ability | Facilitates oxidative addition | Suzuki, Buchwald-Hartwig |

Participation in C-C Coupling Reactions Mediated by Main Group Elements (e.g., Bismuth)

The use of main group elements, such as bismuth, in mediating C-C coupling reactions has emerged as a promising alternative to traditional transition metal catalysis. nih.gov Organobismuth compounds have been shown to participate in a variety of coupling reactions, often under mild conditions. nih.gov Recent studies have demonstrated the potential of aryl silicon nucleophiles in bismuth catalysis, opening up new avenues for the utilization of compounds like this compound. researchgate.net

While direct experimental evidence for the participation of this compound in bismuth-mediated C-C coupling is not yet reported, the general reactivity of arylsilanes suggests its potential as an aryl source. acs.org The reaction would likely proceed via transmetalation of the aryl group from silicon to a bismuth(III) species, followed by further transformations to achieve the desired C-C bond formation. worktribe.com The presence of the trimethylsilyl (B98337) group can facilitate such transmetalation reactions, particularly in the presence of an activating agent. researchgate.net

A proposed catalytic cycle for a bismuth-catalyzed C-C coupling reaction involving an arylsilane is depicted below:

Activation of the Arylsilane: The C-Si bond of the arylsilane is activated, often by a fluoride (B91410) source, to generate a more nucleophilic aryl species.

Transmetalation: The activated aryl group is transferred to a Bi(III) salt to form an arylbismuth(III) intermediate.

Oxidative Addition/Reductive Elimination or Radical Pathway: The arylbismuth(III) species can then undergo further reactions, potentially involving a Bi(III)/Bi(V) redox cycle or a radical mechanism, to form the C-C coupled product. nih.govworktribe.com

Reactivity with Low-Valent Metal Species (e.g., Aluminum, Titanium, Zirconium)

Low-valent species of early transition metals and main group elements are highly reactive and can effect a range of transformations, including C-H and C-Si bond activation. researchgate.net The reaction of arylsilanes with such species can lead to a variety of interesting and potentially useful organometallic complexes.

While specific studies on the reactivity of this compound with low-valent aluminum, titanium, or zirconium are not prevalent, general reactivity patterns of low-valent species provide insights into potential reaction pathways. utep.eduresearchgate.net Low-valent titanium complexes, for example, are known to mediate the cyclotrimerization of alkynes and other cycloaddition reactions. nih.gov The interaction of a low-valent titanium species with this compound could potentially lead to:

C-Si Bond Cleavage: The highly reactive metal center could insert into the C-Si bond, leading to the formation of a silyl-metal complex and an aryl-metal species.

C-H Bond Activation: The metal center could activate one of the C-H bonds of the aromatic ring or the tert-butyl groups, leading to the formation of a metallacycle.

Arene Complexation: The low-valent metal could coordinate to the π-system of the aromatic ring, forming a sandwich or half-sandwich complex.

The table below summarizes the potential reactivity of low-valent metal species with arylsilanes.

| Low-Valent Metal | Potential Reactivity with Arylsilanes |

| Aluminum | C-Si bond activation, formation of aluminacycles |

| Titanium | C-Si and C-H bond activation, arene complexation |

| Zirconium | C-Si and C-H bond activation, formation of zirconacycles |

Further experimental and computational studies are needed to elucidate the specific reactivity of this compound with these low-valent metal species.

Thermal and Photochemical Reactivity of Arylsilanes

The thermal and photochemical reactivity of arylsilanes is a rich field of study, with implications for materials science and organic synthesis. The presence of the silicon atom can significantly influence the electronic structure and reactivity of the aromatic ring, leading to unique transformations under thermal or photochemical conditions.

Computational Elucidation of Reaction Pathways and Energy Landscapes

Computational chemistry provides a powerful tool for understanding the complex reaction pathways and energy landscapes of thermal and photochemical reactions of arylsilanes. researchgate.net Density functional theory (DFT) calculations can be used to model the structures of reactants, intermediates, and transition states, and to calculate the activation energies for various reaction pathways. mdpi.com

For a molecule like this compound, computational studies could elucidate the mechanisms of:

Silyl Group Migration: The 1,2-migration of the trimethylsilyl group around the aromatic ring is a potential thermal or photochemical process. Computational studies can help to determine the energy barriers for such migrations and to identify the key intermediates involved. researchgate.net

Photodissociation: The C-Si bond can undergo homolytic or heterolytic cleavage upon photoexcitation. Computational studies can predict the excited-state potential energy surfaces and identify the pathways leading to bond cleavage.

Cycloaddition Reactions: In the presence of other reactants, the arylsilane could undergo photochemical cycloaddition reactions. Computational modeling can help to predict the feasibility and selectivity of such reactions.

Stereochemical Outcomes and Migratory Aptitudes in Organosilicon Transformations

The stereochemical outcome of a reaction is a critical aspect of its synthetic utility. In the context of organosilicon transformations, the stereochemistry at both the silicon and carbon centers is of interest. While there is a lack of specific studies on the stereochemical outcomes of reactions involving this compound, general principles of migratory aptitude can be applied. wikipedia.org

Migratory aptitude refers to the relative ability of a group to migrate during a rearrangement reaction. In cationic rearrangements, for example, groups that can better stabilize a positive charge tend to have a higher migratory aptitude. The migratory aptitude of a silyl group can vary depending on the specific reaction conditions and the nature of the other substituents on the silicon atom.

In potential rearrangements involving this compound, the migratory aptitude of the 3,5-di-tert-butylphenyl group would be influenced by its electronic and steric properties. Computational studies could be employed to predict the relative migratory aptitudes of the aryl and methyl groups from the silicon center in various hypothetical rearrangement scenarios.

Advanced Spectroscopic and Structural Elucidation of 3,5 Di Tert Butylphenyl Trimethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the molecular structure of chemical compounds in solution. For (3,5-Di-tert-butylphenyl)trimethylsilane, both ¹H and ¹³C NMR provide a detailed "fingerprint" of the molecule's atomic connectivity and chemical environment.

¹H NMR and ¹³C NMR for Molecular Fingerprinting

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the tert-butyl group protons, and the trimethylsilyl (B98337) group protons. Due to the symmetry of the 3,5-disubstituted phenyl ring, two distinct aromatic proton environments are expected. The proton at the C2 and C6 positions would appear as a doublet, and the proton at the C4 position would appear as a triplet, with coupling patterns influenced by their ortho and meta relationships. The eighteen equivalent protons of the two tert-butyl groups would yield a sharp singlet, and the nine equivalent protons of the trimethylsilyl group would also produce a sharp singlet.

Similarly, the ¹³C NMR spectrum will display a unique set of signals for each chemically non-equivalent carbon atom. The symmetry of the molecule simplifies the spectrum. Key resonances would include those for the methyl carbons of the tert-butyl and trimethylsilyl groups, the quaternary carbons of the tert-butyl groups, and the distinct aromatic carbons. The carbon atom directly bonded to the silicon atom (ipso-carbon) will show a characteristic chemical shift.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (C2, C6) | ~7.4 | d | 2H |

| Aromatic H (C4) | ~7.3 | t | 1H |

| tert-butyl CH₃ | ~1.3 | s | 18H |

| Trimethylsilyl CH₃ | ~0.3 | s | 9H |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Si (C1) | ~140 |

| Aromatic C-H (C2, C6) | ~125 |

| Aromatic C-(tert-butyl) (C3, C5) | ~150 |

| Aromatic C-H (C4) | ~120 |

| tert-butyl Quaternary C | ~35 |

| tert-butyl CH₃ | ~31 |

| Trimethylsilyl CH₃ | ~-1 |

Variable Temperature NMR Studies for Dynamic Processes and Conformational Analysis

Variable temperature (VT) NMR studies are instrumental in probing dynamic processes such as bond rotation and conformational changes in molecules. For this compound, VT-NMR could provide insights into the rotational barrier around the aryl-Si bond. The bulky tert-butyl groups introduce significant steric hindrance, which may restrict the free rotation of the trimethylsilyl group.

At ambient temperatures, it is likely that the rotation around the aryl-Si bond is rapid on the NMR timescale, resulting in sharp, time-averaged signals. As the temperature is lowered, this rotation may slow down. If the rotational barrier is sufficiently high, decoalescence of the signals for the methyl groups of the trimethylsilyl moiety might be observed, indicating that the individual methyl groups become magnetically non-equivalent due to the hindered rotation. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational process, providing a quantitative measure of the steric hindrance imposed by the di-tert-butyl substitution pattern.

X-ray Crystallography for Solid-State Structure Determination

While solution-state conformation is elucidated by NMR, X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Conformational Analysis and Assessment of Steric Effects

A hypothetical crystal structure of this compound would reveal the precise bond lengths and angles within the molecule. The steric strain induced by the bulky tert-butyl groups flanking the trimethylsilyl substituent would likely lead to distortions from ideal geometries. For instance, the C-C-C bond angles within the tert-butyl groups and the bond angles of the substituted aromatic ring may deviate from the standard 109.5° and 120°, respectively.

The conformation of the trimethylsilyl group relative to the phenyl ring would be of particular interest. The dihedral angle between the plane of the phenyl ring and one of the Si-C bonds of the trimethylsilyl group would quantify any twisting due to steric repulsion from the adjacent tert-butyl groups.

Examination of Crystal Packing and Intermolecular Interactions

The manner in which molecules of this compound pack in the crystal lattice is governed by weak intermolecular forces. Given the non-polar nature of the molecule, van der Waals interactions, specifically hydrophobic interactions between the tert-butyl and trimethylsilyl groups, would be the dominant forces dictating the crystal packing. The bulky nature of the substituents would likely prevent close packing, leading to a crystal lattice with potentially interesting packing motifs. The absence of strong hydrogen bond donors or acceptors suggests that such interactions will not be present. The analysis of the crystal packing can provide insights into the material's bulk properties, such as its melting point and solubility.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. A prominent fragmentation pathway for trimethylsilyl derivatives involves the loss of a methyl group (CH₃•), leading to a stable [M-15]⁺ ion. This fragment is often the base peak in the spectrum of aryltrimethylsilanes.

Another characteristic fragmentation would be the cleavage of a tert-butyl group, resulting in a [M-57]⁺ ion. The presence of two tert-butyl groups might also lead to the sequential loss of these groups. The fragmentation of the trimethylsilyl moiety itself can also occur. The relative abundances of these fragment ions provide a characteristic fingerprint for the molecule and confirm the presence of the di-tert-butylphenyl and trimethylsilyl substructures.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| M⁺ | [C₁₇H₃₀Si]⁺ | Molecular Ion |

| M-15 | [C₁₆H₂₇Si]⁺ | Loss of a methyl radical from the trimethylsilyl group. Often the base peak. |

| M-57 | [C₁₃H₁₉Si]⁺ | Loss of a tert-butyl radical. |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly effective for the analysis of polar and thermally labile molecules. For a relatively nonpolar compound such as this compound, ESI-MS analysis typically requires specific solvent conditions to facilitate ionization. The most probable ionization pathways involve the formation of a protonated molecule, [M+H]⁺, or adducts with alkali metal cations like sodium [M+Na]⁺ and potassium [M+K]⁺, which may be present as impurities in the solvent or added intentionally.

The high-resolution mass spectrum would allow for the determination of the compound's elemental composition with high accuracy. The monoisotopic mass of this compound (C₁₉H₃₄Si) is calculated to be 290.2430 Da. The expected mass-to-charge ratios (m/z) for the primary ions are detailed in the table below.

Interactive Table 1: Predicted ESI-MS Ions for this compound

| Ion Species | Formula | Predicted m/z (Da) |

| Protonated Molecule | [C₁₉H₃₄Si + H]⁺ | 291.2508 |

| Sodium Adduct | [C₁₉H₃₄Si + Na]⁺ | 313.2327 |

| Potassium Adduct | [C₁₉H₃₄Si + K]⁺ | 329.2067 |

Under conditions of in-source collision-induced dissociation (CID), fragmentation of the parent ion can occur. Common fragmentation pathways for organosilicon compounds containing tert-butyl groups include the neutral loss of a methyl radical (•CH₃) from the trimethylsilyl group or the loss of a tert-butyl group. sci-hub.senih.gov A primary fragmentation event would be the loss of a methyl group, leading to a stable benzylic cation stabilized by the silicon atom, resulting in an ion at m/z 275.2195.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique well-suited for the analysis of a wide range of molecules, including nonpolar organic compounds. youtube.com The analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte while minimizing fragmentation. youtube.com For a nonpolar analyte like this compound, a matrix such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) is often effective. nih.gov

In MALDI-TOF MS, the primary ion observed for nonpolar aromatic compounds is typically the radical cation, [M]⁺•, formed by the loss of an electron. Adduct formation with alkali metals is also possible. The high mass accuracy of TOF analyzers allows for precise mass determination.

Interactive Table 2: Predicted MALDI-TOF MS Ions for this compound

| Ion Species | Formula | Predicted m/z (Da) |

| Radical Cation | [C₁₉H₃₄Si]⁺• | 290.2430 |

| Sodium Adduct | [C₁₉H₃₄Si + Na]⁺ | 313.2327 |

While MALDI is a soft ionization method, some fragmentation can occur through post-source decay (PSD) or in-source decay. The fragmentation patterns would be expected to be similar to those observed in other mass spectrometry techniques, primarily involving the cleavage of the alkyl substituents. The most anticipated fragments would correspond to the loss of a methyl group (m/z 275.2195) or a tert-butyl group (m/z 233.1804).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound by probing its molecular vibrations. spectroscopyonline.com The combination of IR and Raman spectroscopy offers complementary data, as some vibrational modes may be more active in one technique than the other.

The key structural features of this compound are the 1,3,5-trisubstituted aromatic ring, two tert-butyl groups, and a trimethylsilyl group. Each of these moieties exhibits characteristic vibrational frequencies.

Aromatic Ring Vibrations : The aromatic C-H stretching vibrations are expected at wavenumbers just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1620 cm⁻¹ region. spectroscopyonline.com The 1,3,5-trisubstitution pattern gives rise to characteristic C-H out-of-plane bending (γ-CH) bands, typically found between 810 and 900 cm⁻¹. amazonaws.com

Alkyl Group Vibrations : The C-H bonds of the methyl groups in both the trimethylsilyl and tert-butyl moieties produce strong stretching bands just below 3000 cm⁻¹. vscht.cz Characteristic C-H bending vibrations for the tert-butyl group are expected, including a distinctive symmetric deformation around 1365 cm⁻¹. researchgate.net

Trimethylsilyl Group Vibrations : The trimethylsilyl group has several characteristic vibrations. A strong, sharp band corresponding to the symmetric C-H deformation of the Si-(CH₃)₃ group is typically observed around 1250 cm⁻¹. kisti.re.kr Additionally, a strong band associated with the Si-C₃ rocking vibration is expected around 840 cm⁻¹, often overlapping with the aromatic C-H out-of-plane bending modes. The Si-C stretching vibrations occur at lower frequencies, generally in the 600-800 cm⁻¹ range. researchgate.net

The expected vibrational modes and their approximate frequency ranges are summarized in the table below.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

| C-H Stretching | Aromatic Ring | 3000 - 3100 | IR, Raman |

| C-H Stretching (Asymmetric & Symmetric) | -CH₃ (tert-Butyl & Trimethylsilyl) | 2850 - 2980 | IR, Raman |

| C=C Stretching | Aromatic Ring | 1580 - 1620 & 1400 - 1500 | IR, Raman |

| C-H Bending (Asymmetric) | -CH₃ | ~1465 | IR, Raman |

| C-H Bending (Symmetric) | tert-Butyl | ~1365 | IR, Raman |

| C-H Bending (Symmetric Deformation) | Si-(CH₃)₃ | ~1250 | IR (Strong) |

| C-H Out-of-Plane Bending | 1,3,5-Trisubstituted Ring | 810 - 900 | IR (Strong) |

| Si-C₃ Rocking | Si-(CH₃)₃ | ~840 | IR (Strong) |

| Si-C Stretching | Si-C (Aryl & Alkyl) | 600 - 800 | IR, Raman |

Based on a thorough review of available scientific literature, there are no specific published computational studies focused solely on the compound this compound that provide the detailed data required to populate the requested article structure. While the theoretical and computational methods outlined—such as Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, spectroscopic prediction, and reaction pathway mapping—are standard approaches in computational chemistry, their specific application to this compound has not been detailed in accessible research.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for this specific compound as per the provided outline. The necessary primary research data for molecular geometries, conformational energy landscapes, electronic properties, predicted spectroscopic parameters, transition states, and energy barriers for this compound is not present in the public domain.

Theoretical and Computational Chemistry Approaches to 3,5 Di Tert Butylphenyl Trimethylsilane

Analysis of Non-Covalent Interactions and Steric Effects in (3,5-Di-tert-butylphenyl)trimethylsilane

The molecular structure of this compound, characterized by the presence of bulky tert-butyl and trimethylsilyl (B98337) groups appended to a phenyl ring, necessitates a detailed analysis of non-covalent interactions and steric effects to understand its conformational preferences, stability, and reactivity. Computational chemistry provides powerful tools to dissect and quantify these intricate forces that govern its three-dimensional architecture.

Quantification of London Dispersion Forces and Their Influence on Conformation and Stability

London dispersion (LD) forces, arising from transient fluctuations in electron density, are a critical component of non-covalent interactions, particularly in molecules with large, polarizable groups like the tert-butyl and trimethylsilyl substituents in this compound. While often considered weak, the cumulative effect of these interactions can significantly influence molecular conformation and stability.

To illustrate the potential impact of London dispersion forces, the following table presents hypothetical stabilization energies for different conformers of a sterically hindered aromatic molecule, showcasing how these forces can alter the energetic ordering of conformers.

| Conformer | Steric Repulsion Energy (kcal/mol) | London Dispersion Stabilization (kcal/mol) | Net Energy (kcal/mol) |

| A (Extended) | 5.2 | -2.5 | 2.7 |

| B (Compact) | 7.8 | -6.1 | 1.7 |

| C (Twisted) | 6.5 | -4.3 | 2.2 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Assessment of Steric Repulsion and its Impact on Molecular Architecture and Reactivity

The presence of two tert-butyl groups in the meta positions and a trimethylsilyl group on the phenyl ring of this compound leads to significant steric repulsion. This repulsion is a dominant factor in determining the molecule's geometry and can have a profound impact on its reactivity.

Steric hindrance in this molecule can be assessed computationally by analyzing key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, steric repulsion between the bulky substituents is expected to cause distortions from the idealized geometry of a substituted benzene (B151609) ring. This may manifest as out-of-plane bending of the substituents or widening of the bond angles connecting them to the aromatic ring.

The impact of steric repulsion on the molecular architecture can be quantified through steric energy calculations using molecular mechanics force fields or by analyzing the repulsive component of the interaction energy in quantum chemical calculations. This steric strain can influence the accessibility of the aromatic ring and the silicon atom to attacking reagents, thereby modulating the molecule's reactivity. For example, the bulky groups can shield the reactive centers from attack, slowing down reaction rates or directing the reaction to less sterically hindered positions.

While specific experimental or computational studies detailing the precise quantification of steric repulsion in this compound are limited, data from structurally similar, sterically congested molecules can provide valuable context. The following table provides representative data on how steric hindrance can affect key molecular parameters in a hypothetical bulky silylarene.

| Parameter | Unhindered Silylbenzene (Reference) | Sterically Hindered Silylarene (Hypothetical) |

| C-Si-C bond angle (°) | 109.5 | 112.8 |

| C-C-C (ring) bond angle (°) | 120.0 | 122.5 |

| Si-C (ring) bond length (Å) | 1.87 | 1.90 |

| Steric Strain Energy (kcal/mol) | - | 15.7 |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Aromaticity and Electronic Delocalization Studies (e.g., Nucleus-Independent Chemical Shift (NICS) Calculations)

The aromaticity of the central phenyl ring in this compound is a key determinant of its electronic properties and reactivity. Aromaticity is associated with the cyclic delocalization of π-electrons, which leads to enhanced stability. The substitution of the benzene ring with bulky and electronically distinct groups like tert-butyl and trimethylsilyl can influence the degree of aromaticity.

A widely used computational method to quantify the aromaticity of a cyclic system is the calculation of Nucleus-Independent Chemical Shift (NICS). NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), where the contribution from σ-electrons is minimized. A more negative NICS value is indicative of a stronger diatropic ring current and, consequently, a higher degree of aromaticity. Conversely, a positive NICS value suggests an anti-aromatic character.

For substituted benzenes, the electronic nature of the substituents can either enhance or diminish the aromaticity of the ring. Electron-donating groups generally tend to increase the π-electron density in the ring, which can lead to a slight increase in aromaticity. The tert-butyl groups are weakly electron-donating through hyperconjugation and inductive effects. The trimethylsilyl group can act as either a weak σ-donor or a π-acceptor, depending on the electronic demand of the system.

While specific NICS calculations for this compound are not readily found in the literature, studies on other substituted benzenes provide a framework for understanding the potential effects. The following table presents typical NICS(1) values for benzene and some of its substituted derivatives to illustrate the influence of substituents on aromaticity.

| Compound | Substituent(s) | NICS(1) (ppm) |

| Benzene | -H | -10.2 |

| Toluene | -CH₃ | -10.5 |

| tert-Butylbenzene | -C(CH₃)₃ | -10.4 |

| Anisole | -OCH₃ | -11.1 |

| Nitrobenzene | -NO₂ | -9.5 |

Note: This table presents representative literature values for related compounds and not calculated data for this compound.

Based on these trends, it is expected that the phenyl ring in this compound would retain a high degree of aromaticity, with the NICS values being comparable to or slightly more negative than that of benzene, reflecting the net electron-donating character of the alkyl and silyl (B83357) substituents.

Role of the 3,5 Di Tert Butylphenyl Moiety in Molecular Design and Stabilization

Kinetic Stabilization of Highly Reactive Chemical Species

The sheer size of the 3,5-di-tert-butylphenyl group provides a "kinetic shield" that can stabilize otherwise transient or highly reactive chemical species. By sterically encumbering the reactive center, it physically blocks the approach of other molecules, thereby inhibiting decomposition pathways, dimerization, or polymerization.

This steric protection is particularly effective in the stabilization of low-coordinate main group elements, which are prone to forming multiple bonds to satisfy their valency. For instance, the attachment of 3,5-di-tert-butylphenyl groups has been instrumental in the isolation and characterization of stable disilenes (compounds with silicon-silicon double bonds) and other heavier analogues of alkenes. The bulky groups prevent the π-system from undergoing addition reactions, thus preserving the double bond.

Another significant application is in the stabilization of radical species. The bulky tert-butyl groups can effectively shield a radical center, increasing its lifetime and allowing for its study. mdpi.com For example, phenoxy radicals derived from 3,5-di-tert-butylphenol (B75145) exhibit enhanced stability due to the steric hindrance around the oxygen atom, which prevents radical-radical coupling reactions. mdpi.com

Modulation of Electronic and Steric Properties in Conjugated Systems

In conjugated systems, where π-orbitals overlap across adjacent atoms, the introduction of the 3,5-di-tert-butylphenyl moiety can significantly alter both electronic and steric properties. nih.govcapes.gov.br These alterations are crucial in the design of organic materials for electronics and photonics.

The steric bulk of the group can enforce a twist in the backbone of a conjugated polymer or oligomer. This twisting disrupts the planarity of the molecule, which in turn affects the extent of π-conjugation. A decrease in conjugation typically leads to a blue shift in the absorption and emission spectra, as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) increases. This provides a mechanism to tune the optoelectronic properties of materials. nih.gov

Furthermore, the bulky groups can improve the solubility of large, rigid conjugated molecules. nih.gov By preventing close packing and aggregation of polymer chains, the 3,5-di-tert-butylphenyl substituents enhance their processability, which is a critical factor for their application in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Property | Effect of 3,5-Di-tert-butylphenyl Moiety |

| Solubility | Increased due to suppression of aggregation. nih.gov |

| π-Conjugation | Decreased due to induced torsion in the molecular backbone. |

| Absorption/Emission | Blue-shifted (hypsochromic shift) as a result of reduced conjugation. |

| Electrochemical Properties | The LUMO level can be raised, affecting reduction potentials. nih.gov |

Influence on Regioselectivity and Stereochemical Control in Chemical Reactions

The steric hindrance imposed by the 3,5-di-tert-butylphenyl group can be exploited to direct the outcome of chemical reactions with high precision. It can influence both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product).

In reactions involving the approach of a reagent to a functional group, the bulky substituent can block one face or region of the molecule, forcing the reagent to attack from a less hindered direction. This is a common strategy in asymmetric synthesis, where controlling the stereochemistry is paramount.

For example, in ortho-lithiation reactions, a directing group is used to position a lithium atom on the aromatic ring. While not a directing group itself, the presence of a bulky 3,5-di-tert-butylphenyl group elsewhere on the molecule can influence which ortho position is favored by sterically blocking one side.

Similarly, in catalytic reactions, ligands incorporating the 3,5-di-tert-butylphenyl moiety can create a chiral pocket around the metal center. This chiral environment can then induce high levels of enantioselectivity in the products formed.

Designing Molecular Balances and Probing Conformational Control

The well-defined and rigid nature of the 3,5-di-tert-butylphenyl group makes it an excellent component for the construction of "molecular balances." These are specially designed molecules that exist in two or more conformations of slightly different energies. By measuring the equilibrium constant between these conformers, often using nuclear magnetic resonance (NMR) spectroscopy, it is possible to quantify weak non-covalent interactions.

In a typical molecular balance, the 3,5-di-tert-butylphenyl group can act as a bulky "stator" or "wall," against which other parts of the molecule can interact. The preference for one conformation over another can reveal the energetic contributions of subtle forces such as van der Waals interactions, CH-π interactions, or solvophobic effects.

The predictable conformational behavior of this group allows chemists to design systems that can probe the fundamental forces governing molecular shape and recognition, providing valuable data for the development of more accurate molecular mechanics force fields and a deeper understanding of molecular behavior.

Conclusion and Future Research Directions

Summary of Key Advancements and Research Contributions

The study of organosilicon compounds has evolved significantly since the initial synthesis of tetraethylsilane (B1293383) in 1863 and the pioneering work of Frederic Kipping in the early 20th century. wikipedia.orgsbfchem.com Within this broad field, aryltrimethylsilanes, including sterically hindered examples like (3,5-Di-tert-butylphenyl)trimethylsilane, have become crucial building blocks and synthetic intermediates. researchgate.net The primary contribution of compounds featuring bulky substituents, such as the di-tert-butylphenyl group, lies in their ability to impart specific steric and electronic properties. This steric hindrance can influence reaction pathways, enhance the stability of reactive intermediates, and control the regioselectivity of chemical transformations. Research has demonstrated the utility of aryltrimethylsilanes as effective reagents in a variety of cross-coupling reactions, where they serve as stable and accessible sources of aryl groups. Their application in gold-catalyzed oxidative coupling reactions, for instance, marks a significant advancement, providing an alternative to more traditional organometallic reagents like organoboronic acids. acs.org The development of robust synthetic routes to access these molecules has further solidified their importance in modern organic chemistry. organic-chemistry.org

Emerging Synthetic Strategies and Methodologies for Aryltrimethylsilanes

The synthesis of aryltrimethylsilanes has moved beyond classical methods, such as the use of Grignard reagents with chlorosilanes, towards more efficient and functional-group-tolerant strategies. wikipedia.org A prominent emerging methodology is the palladium-catalyzed silylation of aryl chlorides using reagents like hexamethyldisilane (B74624). organic-chemistry.org This approach is highly valuable as it utilizes readily available and often cheaper aryl chlorides as starting materials, expanding the accessibility of a wide range of aryltrimethylsilanes. organic-chemistry.org Catalyst development, particularly the use of specialized biaryl phosphine (B1218219) ligands, has been crucial in achieving high yields and broad substrate scope, even with challenging electron-poor aryl chlorides. organic-chemistry.org

Another area of development is the "direct reaction," which involves the reaction of elemental silicon with organic halides and is a cornerstone of the industrial production of organosilicon compounds. researchgate.net While historically used for simpler silanes, ongoing research aims to refine this process for more complex and functionalized molecules. Furthermore, hydrosilylation reactions, which involve the addition of Si-H bonds across unsaturated bonds, represent another powerful tool in the synthesis of organosilicon compounds. researchgate.netmdpi.com These modern methods offer milder reaction conditions, improved efficiency, and greater compatibility with complex molecular architectures compared to traditional organometallic routes.

Potential for Novel Reactivity and Advanced Catalytic Applications

Aryltrimethylsilanes are increasingly recognized for their utility in advanced catalytic processes. A significant frontier is their application in gold-catalyzed oxidative coupling reactions. acs.orgacs.org In these reactions, aryltrimethylsilanes function as competent nucleophilic partners, participating in C-C bond formation under mild conditions. acs.org The use of an oxidant, such as Selectfluor, facilitates the Au(I)/Au(III) catalytic cycle and can also generate a fluoride (B91410) anion that activates the silane (B1218182) for transmetalation. acs.org This approach avoids the need for stoichiometric bases often required in other cross-coupling reactions. acs.org

The integration of photoredox catalysis with gold catalysis represents a new paradigm, enabling oxidation state transfers without the need for strong chemical oxidants. researchgate.net This dual catalytic system opens new avenues for C-C bond-forming reactions involving aryltrimethylsilanes under mild, light-irradiated conditions. researchgate.net The bulky this compound is a particularly interesting substrate for these advanced catalytic systems. Its steric profile could be exploited to control selectivity in complex transformations or to stabilize catalytic intermediates, potentially leading to novel reaction outcomes that are inaccessible with smaller aryl groups.

Prospects in Advanced Functional Materials and Molecular Devices

Organosilicon compounds form the basis of a vast array of materials, most notably silicones, due to their unique properties like thermal stability, hydrophobicity, and electrical insulation. wikipedia.orgsbfchem.com Aryltrimethylsilanes, such as this compound, offer the potential to create advanced functional materials with precisely tailored properties. The rigid and bulky di-tert-butylphenyl moiety can be incorporated into polymer backbones or as pendant groups to influence chain packing, solubility, and thermal characteristics.

In the realm of molecular devices and electronics, the stability of the carbon-silicon bond and the defined three-dimensional structure of such compounds are highly advantageous. wikipedia.org The trimethylsilyl (B98337) group can act as a robust anchoring point or a solubilizing group, while the aromatic core provides electronic functionality. The steric bulk of the tert-butyl groups could be used to create controlled intermolecular spacing in thin films or to prevent aggregation-induced quenching in luminescent materials. This makes them promising candidates for components in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and specialized chemosensors. researchgate.net

Interdisciplinary Research Opportunities and Unexplored Frontiers

The unique characteristics of organosilicon compounds place them at the intersection of multiple scientific disciplines, creating fertile ground for interdisciplinary research. researchgate.net The fusion of organosilicon chemistry with materials science continues to be a major driver of innovation, with opportunities to design novel polymers, ceramics, and hybrid organic-inorganic materials. The predictable reactivity and stability of molecules like this compound make them ideal for creating well-defined supramolecular structures and functional surfaces.

An emerging frontier lies in the application of computational chemistry to understand and predict the reactivity of organosilicon compounds. nih.gov Theoretical studies can provide deep insights into reaction mechanisms, such as the role of initial complex formation and orbital interactions, which can guide the rational design of new catalysts and reactions. nih.gov Furthermore, while avoiding specifics of biological application, the structural motifs present in complex organosilicon compounds are being explored in broader life science contexts, such as in the development of novel molecular probes and scaffolds for biomedical engineering. researchgate.net The exploration of silylenes and other reactive silicon intermediates also continues to push the boundaries of fundamental organometallic chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3,5-Di-tert-butylphenyl)trimethylsilane in a laboratory setting?

- Methodological Answer : The compound can be synthesized via silylation reactions using 3,5-di-tert-butylphenol as a starting material. A typical approach involves reacting the phenol derivative with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine to deprotonate the hydroxyl group and facilitate nucleophilic substitution. Reaction conditions (e.g., anhydrous environment, inert atmosphere) are critical to avoid hydrolysis of the silyl group. Purification is achieved via column chromatography or recrystallization .

- Key Data : For analogous compounds like ((3,5-Di-tert-butylphenyl)ethynyl)trimethylsilane, yields of 95% have been reported using similar protocols, with spectroscopic validation (¹H/¹³C NMR) confirming product identity .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Expect signals for tert-butyl protons (δ ~1.3 ppm, singlet) and trimethylsilyl protons (δ ~0.26 ppm, singlet). Aromatic protons (δ ~7.3 ppm) show splitting patterns dependent on substitution .

- ¹³C NMR : Peaks for quaternary carbons in tert-butyl groups (~34.8 ppm), aromatic carbons (~122–150 ppm), and silicon-bound methyl carbons (~0.1 ppm) are diagnostic .

- FT-IR : Absence of -OH stretches (if fully silylated) and presence of Si-C stretches (~1250 cm⁻¹) confirm successful synthesis.

- Validation : Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .

Q. What are the key stability considerations for storing and handling this compound in experimental setups?

- Methodological Answer :

- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent moisture-induced hydrolysis. Use sealed, flame-dried glassware.

- Handling : Conduct reactions in anhydrous solvents (e.g., THF, dichloromethane). Avoid contact with protic solvents or acids, which cleave the Si-O bond. Safety protocols (gloves, goggles) are essential due to potential irritant properties .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl groups influence the reactivity of this compound in organometallic reactions?

- Methodological Answer : The tert-butyl groups create steric hindrance, directing reactivity toward specific positions. For example, in palladium-catalyzed cross-coupling reactions, the bulky substituents can stabilize metal complexes by preventing undesired side reactions (e.g., β-hydride elimination). Computational modeling (DFT) can predict regioselectivity, while kinetic studies (e.g., variable-temperature NMR) quantify steric effects .

- Case Study : Similar ligands with 3,5-di-tert-butylphenyl groups enhance enantioselectivity in asymmetric Heck reactions by restricting rotational freedom around the metal center .

Q. What role does this compound play in the synthesis of advanced electronic materials or precursors?

- Methodological Answer : The compound serves as a precursor for silicon-containing polymers or dendrimers used in organic photovoltaics (OPVs). For instance, ethynyl derivatives of this silane have been incorporated into π-conjugated systems to improve charge transport. Characterization via cyclic voltammetry and UV-vis spectroscopy evaluates HOMO/LUMO levels for device optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.